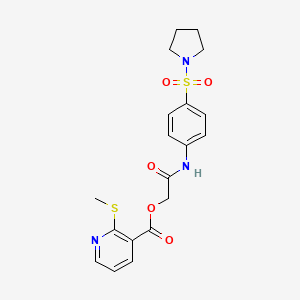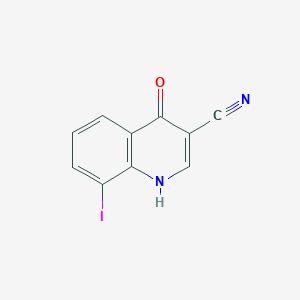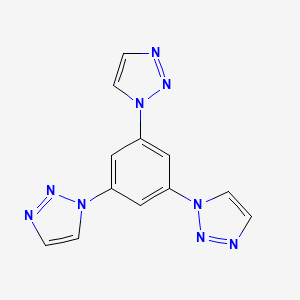
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a nicotinate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multiple steps, including the formation of the pyrrolidine ring, sulfonylation, and esterification. One common approach is to start with the preparation of the pyrrolidine ring through cyclization reactions. The sulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. Finally, the nicotinate ester is formed through esterification reactions involving nicotinic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .
化学反应分析
Types of Reactions
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester moiety, using reagents such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkoxides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which can be explored in preclinical and clinical studies.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The pyrrolidine ring and sulfonyl group may play a role in binding to enzymes or receptors, while the nicotinate ester could influence the compound’s pharmacokinetics and bioavailability .
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidin-2-one and pyrrolidin-2,5-dione, which exhibit various biological activities.
Sulfonyl compounds: Molecules with sulfonyl groups, such as sulfonamides, which are known for their antimicrobial properties.
Nicotinate esters: Esters of nicotinic acid, which are used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2-Oxo-2-((4-(pyrrolidin-1-ylsulfonyl)phenyl)amino)ethyl 2-(methylthio)nicotinate is unique due to its combination of structural features, including the pyrrolidine ring, sulfonyl group, and nicotinate ester. This combination may confer distinct biological activities and pharmacological properties that are not observed in similar compounds .
属性
分子式 |
C19H21N3O5S2 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5S2/c1-28-18-16(5-4-10-20-18)19(24)27-13-17(23)21-14-6-8-15(9-7-14)29(25,26)22-11-2-3-12-22/h4-10H,2-3,11-13H2,1H3,(H,21,23) |
InChI 键 |
YEBDJLBBLPQTKQ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362822.png)
![(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13362849.png)

![2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362863.png)
![N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)

![3-[(2,4-dichlorobenzyl)oxy]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4(3H)-quinazolinone](/img/structure/B13362891.png)
![5-Phenyl-5,7-dihydrobenzo[b]indolo[3,2-h]carbazole](/img/structure/B13362892.png)
![9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione](/img/structure/B13362899.png)
![(S)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13362907.png)

![2-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13362919.png)
